molecular formula C11H12N2O B2887591 4-(Cyclopentyloxy)picolinonitrile CAS No. 1339091-32-5

4-(Cyclopentyloxy)picolinonitrile

Cat. No. B2887591
M. Wt: 188.23
InChI Key: JMFBULRDVMNIIA-UHFFFAOYSA-N
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Description

The compound “4-(Cyclopentyloxy)picolinonitrile” would likely be an organic compound consisting of a picolinonitrile group (a pyridine ring with a nitrile group at the 4-position) and a cyclopentyl group attached via an ether linkage .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 4-halopicolinonitrile with cyclopentanol in the presence of a base . The exact conditions would need to be optimized for this specific reaction.


Molecular Structure Analysis

The molecular structure of “4-(Cyclopentyloxy)picolinonitrile” would be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of “4-(Cyclopentyloxy)picolinonitrile” would likely be influenced by the electron-withdrawing nitrile group and the electron-donating ether group . The compound could potentially undergo reactions at the pyridine ring or at the ether linkage.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Cyclopentyloxy)picolinonitrile” such as its melting point, boiling point, solubility, and stability would be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles : A unique synthetic approach to create 3-hydroxy-4-substituted picolinonitriles using gold(I)-catalyzed cyclization and subsequent N–O bond cleavage of isoxazolopyridines was achieved, highlighting a potential use for 4-(Cyclopentyloxy)picolinonitrile in complex chemical syntheses (Fukuhara, Yugandar, Fuse, & Nakamura, 2018).

  • Palladium(II) Pincer Complexes : The creation of functionalized carboxamides from picolinyl chlorides, which could potentially include 4-(Cyclopentyloxy)picolinonitrile, forms pincer-type complexes with palladium. These complexes have been found to possess significant cytotoxic effects on various human cancer cell lines, suggesting their potential in medicinal chemistry (Churusova et al., 2017).

Biological and Medical Research

  • Antimicrobial Activities : Derivatives of pyridine carboxylic acid, which include compounds similar to 4-(Cyclopentyloxy)picolinonitrile, have demonstrated significant antibacterial and antifungal activities. These compounds' interactions with DNA were analyzed, suggesting potential applications in antimicrobial therapies (Tamer et al., 2018).

  • Fluorescent Probes for Cu2+ Detection : The ester derived from picolinic acid and other compounds has been developed as a fluorescent probe for detecting Cu2+ ions, demonstrating high sensitivity and selectivity. Such probes, potentially including 4-(Cyclopentyloxy)picolinonitrile derivatives, could be used in biological and environmental monitoring (Chen, Hou, Foley, & Song, 2013).

Environmental and Analytical Applications

  • Sensor for Hydrogen Cyanide Detection : Derivatives of picoline, such as 4-(Cyclopentyloxy)picolinonitrile, could potentially be used in the development of sensors for detecting hazardous gases like hydrogen cyanide in the air, highlighting their importance in environmental monitoring and safety applications (Bentley & Alder, 1989).

Safety And Hazards

The safety and hazards associated with “4-(Cyclopentyloxy)picolinonitrile” would be determined through toxicological studies. Material safety data sheets (MSDS) would provide information on handling, storage, and disposal .

properties

IUPAC Name

4-cyclopentyloxypyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-8-9-7-11(5-6-13-9)14-10-3-1-2-4-10/h5-7,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFBULRDVMNIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC(=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopentyloxy)pyridine-2-carbonitrile

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